
5-Fluoro-4-methylbenzimidazole
Overview
Description
5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .Physical And Chemical Properties Analysis
This compound is a solid substance . .Scientific Research Applications
Antiviral Properties
Compounds similar to 5-Fluoro-4-methylbenzimidazole, such as fluoroimidazoles, have been investigated for their antiviral properties. Research by De Cercq & Luczak (1975) found that these compounds exhibit inhibitory effects on viral cytopathogenicity across various virus groups. This suggests potential applications in developing antiviral therapies.
Inhibition of Heme Synthesis
Another application area is the inhibition of heme synthesis. A study by Abbott & Dodson (1954) found that 2-Ethyl-5-methylbenzimidazole significantly inhibited the synthesis of heme in chicken erythrocytes. This indicates a potential role in researching metabolic pathways and disorders related to heme synthesis.
Antitubercular Activity
A novel series of fluorobenzimidazoles have been synthesized and evaluated for their antitubercular activity, as described by Nandha et al. (2017). The study suggests that these compounds could be promising for further development as antitubercular agents.
Antimicrobial Activity
The antimicrobial activity of derivatives of 4-fluorobenzoic acid hydrazide has been explored by Koçyiğit-Kaymakçıoğlu et al. (2012). Their research demonstrated potential against various pathogens, highlighting the relevance of these compounds in the development of new antimicrobial drugs.
Antitumor Properties
Research into antitumor properties of fluorobenzothiazoles, which are structurally related to this compound, was conducted by Hutchinson et al. (2001). They found that these compounds exhibited potent cytotoxicity in vitro in certain human breast cancer cell lines, suggesting potential applications in cancer therapy.
Enhancing Influenza Virus Multiplication
The effect of benzimidazole derivatives on enhancing influenza virus multiplication was investigated by Tamm (1973). This research may have implications for understanding viral replication and developing antiviral strategies.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a wide range of biological activities and are often used in the design of bioactive molecules . They have been reported to inhibit tumor progression and have shown potential as anticancer agents .
Mode of Action
Benzimidazole derivatives have been found to interact with key residues in the active sites of enzymes, inhibiting their activity . The specific interactions and resulting changes would depend on the particular enzyme target and the substitution pattern around the benzimidazole nucleus .
Biochemical Pathways
Benzimidazole derivatives have been reported to modulate various cancer-related pathways, affecting cell apoptosis, autophagy, and other aspects of cell behavior . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
In silico models can predict adme properties using only the molecular structure, even before the synthesis of the molecule . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to have various bioeffects, including enhanced permeability in endothelial cells, activation of astrocytes and microglia, as well as increased intraneuron protein metabolism and neuronal activity .
Action Environment
It is known that the action of benzimidazoles as inhibitors can be influenced by the physical and chemical environment
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-methylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as enolase in the glycolytic pathway . This inhibition can lead to alterations in cellular metabolism and energy production. Additionally, this compound can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This can result in altered cellular metabolism and potentially lead to cell death. Furthermore, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to changes in cellular function. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes and potential toxicity . Studies have shown that high doses of this compound can lead to adverse effects such as organ damage and increased oxidative stress . It is important to determine the appropriate dosage to minimize toxic effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the inhibition of enolase by this compound can disrupt the glycolytic pathway, leading to changes in energy production and cellular metabolism . Additionally, the compound’s interactions with other metabolic enzymes can result in alterations in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
5-fluoro-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUIMHNVNGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)


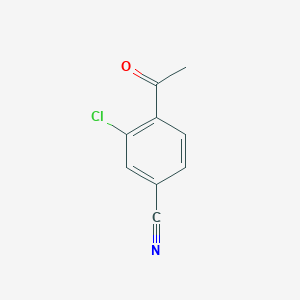
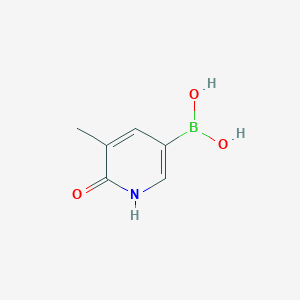
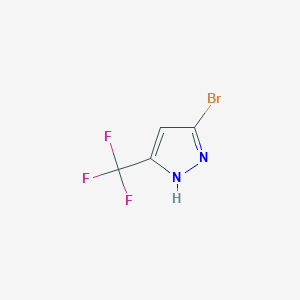

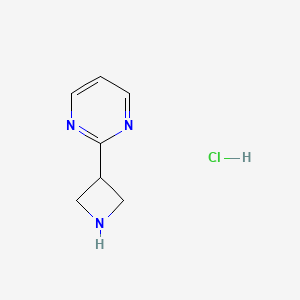
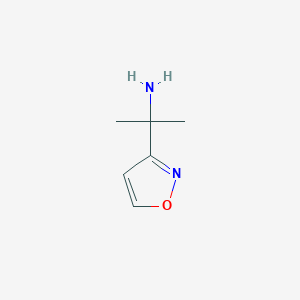
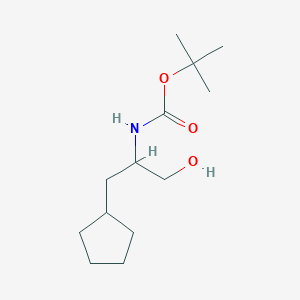
![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

